molecular formula C15H19ClN2O3 B2680562 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea CAS No. 899962-92-6

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea

Cat. No. B2680562
CAS RN: 899962-92-6
M. Wt: 310.78
InChI Key: RUGMAOQFSFHHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a 1,4-dioxaspiro[4.4]nonane group, which is a type of spirocyclic compound where two oxygen atoms are incorporated into the ring system . This group is attached to a urea functionality, which consists of a carbonyl group (C=O) and two amine groups (-NH2). The urea group is further substituted with a 4-chlorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a chlorine atom attached at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,4-dioxaspiro[4.4]nonane ring, the urea group, and the 4-chlorophenyl group. The presence of these groups would influence the compound’s physical and chemical properties .

Scientific Research Applications

Environmental Degradation Studies

  • Electro-Fenton Degradation : Research has demonstrated the effectiveness of electro-Fenton systems in degrading antimicrobials like triclosan and triclocarban, which share structural similarities with the compound . These systems utilize hydroxyl radicals produced on anode surfaces and in the medium through Fenton's reaction for degradation processes, revealing the potential for environmental cleanup applications (Sirés et al., 2007).

Insecticide Action Mechanism

  • Cuticle Deposition Interference : Studies on derivatives similar to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea have shown that certain urea-based compounds can disrupt the process of cuticle deposition in insects, leading to their death. This provides insights into developing new classes of insecticides that are safe for mammals but effective in controlling pest populations (Mulder & Gijswijt, 1973).

Anticancer Agents Development

  • Antiproliferative Activity : Diaryl ureas, including those structurally related to the specified compound, have been investigated for their antiproliferative effects against various cancer cell lines. This research has led to the identification of compounds with significant inhibitory activity, highlighting the potential for developing new anticancer agents (Jian Feng et al., 2020).

Photocatalytic Degradation and Hydrogen Production

  • Organic Pollutant Degradation : Research on titania photocatalysts modified with dual surface components has shown capability in degrading organic pollutants (like 4-chlorophenol and urea derivatives) while simultaneously producing hydrogen. This dual-functionality approach presents a promising avenue for both environmental remediation and renewable energy production (Jungwon Kim et al., 2012).

Photodegradation Studies

  • Toxicity of Photodegradation Products : The photodegradation of urea derivatives similar to the specified compound has been analyzed in various media, determining the rate constants, half-lives, and the toxicity of reaction products. This research is vital for understanding the environmental impact and safety of such compounds when exposed to light (L. Guoguang et al., 2001).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-11-3-5-12(6-4-11)18-14(19)17-9-13-10-20-15(21-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGMAOQFSFHHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea

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